molecular formula C12H9BrClNO2 B1372809 2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone CAS No. 1159981-10-8

2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone

Cat. No. B1372809
CAS RN: 1159981-10-8
M. Wt: 314.56 g/mol
InChI Key: HTWBKCKPMMXWLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic pathway for this compound involves the bromination of a precursor molecule. Detailed synthetic methods and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone consists of a bromine atom attached to a phenyl ring, which is further connected to an isoxazole moiety. The arrangement of atoms and bond angles can be visualized using computational tools or crystallographic data .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, acylations, and cross-coupling reactions. Investigating its reactivity with different nucleophiles and electrophiles is crucial for understanding its versatility .

Scientific Research Applications

Cholinesterase Inhibition

A study by Mohsen et al. (2014) investigated the synthesis of various phenacyl bromide derivatives, including compounds structurally similar to 2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone. The study found that these compounds exhibited anticholinesterase activities, which are relevant in the context of neurological disorders like Alzheimer’s disease.

Synthesis of Novel Derivatives

Kamila et al. (2012) conducted a study on the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using compounds similar to 2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone. This research, detailed in their publication in "Tetrahedron Letters" (Kamila, Mendoza, & Biehl, 2012), highlights the potential for creating new chemical entities through novel synthetic pathways.

Biological Activities

A study by Abdel‐Aziz et al. (2011) explored the synthesis of new thiazolo[3,2-a]-benzimidazole derivatives, starting from related compounds to 2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone. Their findings indicated significant immunosuppressive and immunostimulatory activities, suggesting potential applications in immunology and cancer research.

Structural and Vibrational Analysis

The research by Xu et al. (2005) focused on the molecular structure and vibrational spectra of compounds derived from reactions involving 2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone. This study provides insights into the physical and chemical properties of these compounds, which are crucial for their potential application in various fields.

Synthesis of Pyrazoles and Isoxazoles

A study by Saleh and Abd El-Rahman (2009) demonstrated the synthesis of novel pyrazoles and isoxazoles from the carbanions of 1-aryl-2-(phenylsulphonyl)-ethanone, a compound structurally similar to 2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone. This research highlights the potential for developing new compounds with diverse applications.

properties

IUPAC Name

2-bromo-1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2/c1-7-11(10(16)6-13)12(15-17-7)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWBKCKPMMXWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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